molecular formula C19H17N5O5 B14996873 1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine

1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine

Cat. No.: B14996873
M. Wt: 395.4 g/mol
InChI Key: UKPWEWRRDQZBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-carbonyl)-4-(4-nitrophenyl)piperazine: Lacks the pyrazole ring, making it less complex.

    1-(Furan-2-carbonyl)-4-[3-(4-methylphenyl)-1H-pyrazole-4-carbonyl]piperazine: Contains a methyl group instead of a nitro group, which may alter its reactivity and biological activity.

    1-(Furan-2-carbonyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperazine: Contains a chlorine atom, which can influence its chemical properties and interactions.

Uniqueness

1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is unique due to the presence of both the nitrophenyl and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

furan-2-yl-[4-[5-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H17N5O5/c25-18(22-7-9-23(10-8-22)19(26)16-2-1-11-29-16)15-12-20-21-17(15)13-3-5-14(6-4-13)24(27)28/h1-6,11-12H,7-10H2,(H,20,21)

InChI Key

UKPWEWRRDQZBGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.